2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole
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Overview
Description
2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Attachment of Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a phenylethyl halide.
Methoxylation: The methoxy group is introduced by reacting the benzimidazole derivative with methanol in the presence of a strong acid.
Coupling with Naphthalene: The final step involves coupling the methoxylated benzimidazole with a naphthalene derivative through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The planar structure of the naphthalene ring allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole can be compared with other similar compounds:
2-Phenylbenzimidazole: Lacks the naphthalene moiety, resulting in different bioactivity and chemical properties.
2-Methoxybenzimidazole: Similar in structure but lacks the phenylethyl and naphthalene groups, leading to different applications.
Naphthalene Derivatives: Compounds like 2-methoxynaphthalene share the naphthalene core but differ in their functional groups and overall bioactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-(1-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-19(20-9-3-2-4-10-20)28-25-14-8-7-13-24(25)27-26(28)18-29-23-16-15-21-11-5-6-12-22(21)17-23/h2-17,19H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSXGNHWELFBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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